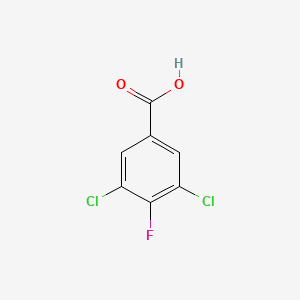

3,5-Dichloro-4-fluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dichloro-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRHVMZOOBWYRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40601570 | |

| Record name | 3,5-Dichloro-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98191-30-1 | |

| Record name | 3,5-Dichloro-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-4-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-4-fluorobenzoic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and material science. Its utility as a synthetic intermediate hinges on a precise understanding of its physicochemical properties, which govern its reactivity, solubility, bioavailability, and stability. This guide provides a comprehensive analysis of these core properties, supported by established experimental protocols and theoretical insights. We delve into the compound's structural features, solubility profile, acidity (pKa), thermal characteristics, and stability, offering a self-validating framework for its application in research and development.

Chemical Identity and Structural Analysis

A foundational understanding of a molecule begins with its unambiguous identification and structure.

1.1. Identifiers

-

IUPAC Name: this compound

1.2. Chemical Structure

Figure 1: Chemical structure of this compound.

The structure reveals a benzoic acid core substituted with three halogen atoms. The carboxylic acid group is an electron-withdrawing group via induction and an electron-donating group via resonance. The two chlorine atoms at the meta positions (3 and 5) and the fluorine atom at the para position (4) are highly electronegative. Their strong inductive electron-withdrawing effects significantly influence the molecule's acidity and reactivity.

Core Physicochemical Properties: A Quantitative Overview

For ease of reference, the primary physicochemical properties are summarized below. These values are critical for designing experimental conditions, predicting behavior in biological systems, and ensuring purity.

| Property | Value | Source(s) |

| Molecular Weight | 209.00 g/mol | [2][3] |

| Exact Mass | 207.949417 u | [1][5] |

| Melting Point | 152-156 °C | [1] |

| Boiling Point (at 760 mmHg) | 317.7 °C | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Calculated XLogP3 | 2.8 | [1] |

| Appearance | Red-brown or white crystalline powder/solid | [1][3] |

| Solubility in Water | Practically insoluble | [1] |

Detailed Analysis and Experimental Protocols

This section provides in-depth explanations of key properties and the standardized, self-validating protocols used for their determination.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability.

Field Insights: this compound is described as practically insoluble in water[1]. This low aqueous solubility is expected due to the hydrophobic nature of the dichlorofluorophenyl ring. However, it exhibits good solubility in polar organic solvents like methanol and N,N-Dimethylformamide (DMF) and is sparingly soluble in glacial acetic acid[1]. This profile is typical for organic acids, where the nonpolar bulk of the molecule dominates its behavior in neutral water, but solubility increases in organic media that can solvate the aromatic ring.

Experimental Protocol: Aqueous Solubility Determination (OECD 105 Shake-Flask Method)

This protocol is a standard, globally recognized method for determining the water solubility of chemical substances.[6][7][8][9][10]

-

Principle: A surplus of the solid compound is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then measured by a suitable analytical method. This method is appropriate for substances with solubilities above 10⁻² g/L.[7]

-

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of deionized water in a glass-stoppered flask. Causality: Using an excess ensures that a saturated solution is formed, which is the definition of solubility.

-

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 20 ± 0.5 °C) for a prolonged period (typically 24-48 hours).[7][8] A preliminary test can help determine the time required to reach equilibrium.[7][8] Causality: Constant temperature is critical as solubility is temperature-dependent. Sufficient agitation time is required to ensure the system reaches a true thermodynamic equilibrium.

-

Phase Separation: Allow the mixture to stand at the same temperature to let undissolved solid settle. Subsequently, centrifuge or filter the solution to remove all solid particles. Causality: Complete removal of solid particulates is essential to avoid overestimation of the dissolved concentration.

-

Analysis: Determine the concentration of the compound in the clear aqueous phase using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Acidity and pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug candidate, pKa influences its solubility, absorption, distribution, and excretion.

Field Insights: As a benzoic acid derivative, this compound is a weak acid. The electron-withdrawing halogens are expected to increase its acidity (lower its pKa) compared to benzoic acid (pKa ≈ 4.2) by stabilizing the resulting carboxylate anion. The pKa value is critical for predicting the ionization state of the molecule at physiological pH (≈7.4), which in turn dictates its ability to cross biological membranes.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and common method for determining pKa values.[11][12][13]

-

Principle: A solution of the compound is titrated with a strong base (e.g., NaOH), and the pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added.[12][14] The pKa is the pH at which the acid is half-neutralized, corresponding to the inflection point of the titration curve.[11][12]

-

Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[11]

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent. Since it is sparingly soluble in water, a co-solvent system (e.g., methanol-water) may be necessary. The final concentration should be around 1-10 mM.[11][12]

-

Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration.[11][12] Causality: This displaces dissolved carbon dioxide from the solution, which can form carbonic acid and interfere with the titration of the target compound, especially in the neutral pH range.

-

Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the pH electrode and begin adding standardized 0.1 M NaOH solution in small, precise increments.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the inflection point can be found by analyzing the first or second derivative of the titration curve.

-

Validation: Perform the titration at least three times to ensure reliability and calculate the average pKa and standard deviation.[11]

-

Diagram: Acid-Base Equilibrium

The following diagram illustrates the fundamental equilibrium that is quantified by the pKa value.

Caption: Acid-base equilibrium of the compound.

Thermal Properties and Stability

Thermal analysis provides crucial information about a compound's purity, polymorphism, and stability.

Field Insights: The reported melting point range of 152-156 °C is relatively sharp, suggesting the material is typically obtained in a pure, crystalline form.[1] A sharp melting point is a primary indicator of purity for a crystalline solid. Impurities will typically depress the melting point and broaden the range over which the substance melts.[15][16]

Experimental Protocol: Melting Point Determination (Capillary Method)

This is a classic and reliable method for determining the melting point of a solid.[16][17][18]

-

Principle: A small, powdered sample in a sealed capillary tube is heated at a controlled rate. The temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid is recorded as the melting point range.[18]

-

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a glass capillary tube sealed at one end.[15][18] Causality: A finely powdered sample ensures uniform heat transfer. Overloading the tube can lead to a broad melting range due to thermal gradients.

-

Apparatus Setup: Place the capillary tube in the heating block of a melting point apparatus.[17]

-

Approximate Determination: First, heat the sample rapidly (10-20 °C/min) to find an approximate melting range.[15] This saves time in subsequent, more accurate measurements.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.[15] Causality: A slow heating rate near the melting point is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the last crystal melts. This is the melting point range.

-

Validation: Repeat the accurate determination at least twice to confirm the result.

-

Chemical Stability:

Chemical stability refers to the ability of the compound to resist chemical change or degradation over time.[19] Stability studies are essential in drug development to establish a shelf-life and recommended storage conditions.[20][21] These studies typically involve subjecting the compound to forced degradation under various stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) and analyzing for the appearance of degradation products, often using a stability-indicating HPLC method.[20][22] Given its structure, potential degradation pathways could involve hydrolysis of the halogen substituents under extreme conditions, though the aromatic ring provides significant stability. Standard storage should be in a tightly closed container in a dry, cool, and well-ventilated place.[5]

Conclusion

The physicochemical properties of this compound define its behavior and dictate its potential as a synthetic building block. Its low aqueous solubility, moderate acidity, and distinct thermal profile are key parameters that must be considered in any research or development context. The experimental protocols detailed herein provide a robust framework for verifying these properties, ensuring data integrity and reproducibility. A thorough understanding of this data is indispensable for scientists aiming to leverage this compound in the synthesis of novel pharmaceuticals and advanced materials.

References

- 1. echemi.com [echemi.com]

- 2. canbipharm.com [canbipharm.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 98191-30-1 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. filab.fr [filab.fr]

- 7. Water Solubility | Scymaris [scymaris.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. westlab.com [westlab.com]

- 18. One moment, please... [davjalandhar.com]

- 19. Chemical vs. Physical Stability of Formulations [microtrac.com]

- 20. pacificbiolabs.com [pacificbiolabs.com]

- 21. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 22. usp.org [usp.org]

An In-Depth Technical Guide to 3,5-Dichloro-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Molecular and Physical Properties

3,5-Dichloro-4-fluorobenzoic acid is a polysubstituted aromatic carboxylic acid. The strategic placement of two chlorine atoms and a highly electronegative fluorine atom on the benzene ring significantly influences its chemical reactivity, acidity, and lipophilicity. These characteristics make it a valuable intermediate for introducing specific functionalities into more complex molecules to modulate their biological activity.

Physicochemical Data Summary

A compilation of the key physical and chemical properties of this compound is presented below. This data is essential for reaction planning, solvent selection, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 98191-30-1 | [1][2] |

| Molecular Formula | C₇H₃Cl₂FO₂ | [1][3][4] |

| Molecular Weight | 209.00 g/mol | [2][4] |

| Exact Mass | 207.949417 u | [1][3] |

| Appearance | Solid, powder | [4] |

| Melting Point | 152°C - 156°C | [1] |

| Boiling Point | 317.7°C at 760 mmHg | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Flash Point | 146.0 ± 26.5 °C | [1] |

| Solubility | Practically insoluble in water. Soluble in methanol. Very soluble in N,N-Dimethylformamide (DMF). Sparingly soluble in glacial acetic acid. Very slightly soluble in chloroform. | [1] |

The low aqueous solubility and good solubility in polar aprotic solvents like DMF are critical considerations for its use in organic synthesis, often dictating the choice of reaction conditions.

References

Molecular structure of 3,5-Dichloro-4-fluorobenzoic acid

An In-depth Technical Guide to the Molecular Structure of 3,5-Dichloro-4-fluorobenzoic Acid

Introduction: A Key Building Block in Modern Chemistry

This compound is a halogenated aromatic carboxylic acid. As a member of the fluorinated benzoic acid family, it serves as a crucial intermediate and building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The strategic placement of two chlorine atoms and a highly electronegative fluorine atom on the benzoic acid scaffold imparts unique chemical properties that are highly sought after in drug design.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[1][3] Fluorine can improve metabolic stability, binding affinity to target proteins, and lipophilicity, which affects how a drug is absorbed and distributed in the body.[1][3] This guide provides a detailed examination of the molecular structure, synthesis, and characterization of this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Structural Properties

The intrinsic properties of a molecule are dictated by its structure. For this compound, these properties make it a versatile solid material for various synthetic applications.

| Property | Value | Source |

| CAS Number | 98191-30-1 | [4][5][6] |

| Molecular Formula | C₇H₃Cl₂FO₂ | [5][6] |

| Molecular Weight | 209.00 g/mol | [5][7] |

| Appearance | Solid, Red-brown crystalline powder | [5][6] |

| Melting Point | 152°C - 156°C | [6] |

| Boiling Point | 317.7°C at 760 mmHg | [6] |

| Density | 1.6 ± 0.1 g/cm³ | [6] |

| Solubility | Practically insoluble in water; Soluble in methanol and N,N-Dimethylformamide (DMF) | [6] |

| InChI Key | CRRHVMZOOBWYRG-UHFFFAOYSA-N | [5][6] |

The molecule's structure consists of a central benzene ring. A carboxylic acid group (-COOH) is attached at position 1. Two chlorine atoms are symmetrically placed at positions 3 and 5, flanking a fluorine atom at position 4. This substitution pattern creates a plane of symmetry through the C1-C4 axis, rendering the two aromatic protons at positions 2 and 6 chemically equivalent.

Synthesis and Purification: A Representative Protocol

The synthesis of polysubstituted aromatic compounds like this compound requires a strategic, multi-step approach. While numerous specific pathways exist, a common and logical strategy involves the functionalization of a commercially available, simpler precursor. The following protocol is a representative example based on established organohalogen chemistry.[8]

Expert Rationale: The choice of starting material is critical. Beginning with a precursor that already contains the desired fluorine and chloro substituents simplifies the synthesis and avoids harsh fluorination or chlorination steps that can lead to unwanted isomers. The subsequent steps are designed to introduce the remaining functional groups in a controlled manner.

Step-by-Step Synthesis Protocol

-

Nitration of Precursor:

-

Step: Commercially available 1,3-dichloro-2-fluorobenzene is slowly added to a stirred mixture of concentrated sulfuric acid and nitric acid at 0-5°C.

-

Causality: The nitronium ion (NO₂⁺) generated in situ is a powerful electrophile. The existing halogen substituents are deactivating but direct the incoming nitro group to the available positions. The reaction is kept cold to control the rate of this highly exothermic reaction and prevent side-product formation.

-

-

Reduction of Nitro Group:

-

Step: The resulting nitro-intermediate is reduced to an aniline derivative using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with H₂ gas over a palladium catalyst (Pd/C).

-

Causality: The reduction of the nitro group to an amine (-NH₂) is a fundamental step. The amine is a versatile functional group that can be readily converted into other functionalities, most notably through diazotization.

-

-

Diazotization of Amine:

-

Step: The synthesized aniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5°C) to form a diazonium salt.

-

Causality: The diazonium salt is an excellent intermediate. The -N₂⁺ group is a superb leaving group (as N₂ gas), allowing for its replacement with a wide variety of substituents in a Sandmeyer or related reaction. Maintaining low temperatures is critical as diazonium salts are unstable and can decompose at higher temperatures.

-

-

Carboxylation:

-

Step: The diazonium salt is subjected to a carbonylation reaction, for instance, using carbon monoxide (CO) gas with a palladium catalyst, or converted to a nitrile via a Sandmeyer reaction with copper(I) cyanide, followed by hydrolysis.

-

Causality: The final step introduces the carboxylic acid group. Hydrolysis of the nitrile intermediate under acidic or basic conditions is a robust and high-yielding method to produce the final carboxylic acid product.

-

-

Purification:

-

Step: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Causality: Recrystallization is an effective technique for purifying solid organic compounds. It exploits differences in solubility between the desired product and impurities at different temperatures to yield a highly pure crystalline solid.

-

Synthesis Workflow Diagram

Caption: A representative multi-step synthesis pathway for this compound.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. Each technique provides a piece of the structural puzzle, and together they form a self-validating system that confirms the molecular structure.

| Technique | Expected Outcome & Interpretation |

| ¹H NMR | A single signal (singlet) in the aromatic region (approx. 7.5-8.0 ppm). This is due to the chemical equivalence of the two protons at positions 2 and 6, resulting from the molecule's symmetry. A broad singlet at a higher chemical shift (>10 ppm) corresponding to the acidic proton of the carboxylic acid group will also be present. |

| ¹³C NMR | Expect five distinct signals: one for the carboxylic carbon (~165-170 ppm), and four for the aromatic carbons. The symmetry of the molecule results in fewer signals than the total number of carbons. The carbon atoms attached to fluorine will show characteristic splitting (a large one-bond C-F coupling constant). |

| IR Spectroscopy | Characteristic absorption bands will be observed. A very broad peak from ~2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ for the C=O (carbonyl) stretch. Strong absorptions in the fingerprint region (~1000-1200 cm⁻¹) corresponding to C-F and C-Cl stretching vibrations. |

| Mass Spectrometry | The molecular ion peak (M⁺) will appear at m/z ≈ 208. A characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺) will be observed with a ratio of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms. |

Analytical Workflow Diagram

Caption: Standard analytical workflow for the structural confirmation of the synthesized product.

Applications in Drug Discovery and Development

Halogenated benzoic acids are privileged structures in medicinal chemistry. The specific combination of chlorine and fluorine in this compound makes it a valuable precursor for active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and antibacterial agents.[2]

-

Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine and fluorine atoms significantly lowers the pKa of the carboxylic acid group, influencing its ionization state at physiological pH. This can be critical for interactions with biological targets or for formulation purposes.

-

Enhancing Binding Interactions: The halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's active site, thereby enhancing the binding affinity and selectivity of a drug.

-

Improving Pharmacokinetics: The C-F bond is exceptionally strong and resistant to metabolic degradation, which can increase the half-life of a drug.[3] The lipophilicity added by the chlorine atoms can improve the ability of the molecule to cross cell membranes.

This intermediate is particularly relevant in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial drugs.[2] The core quinolone structure is often built upon substituted benzoic acid derivatives.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. Based on available safety data for this and structurally similar compounds, the following precautions should be observed.[9][10]

-

Hazards: The compound is classified as a skin and eye irritant.[6] Inhalation of the dust may cause respiratory irritation.[6][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9] Use only in a well-ventilated area or a chemical fume hood.[6][9]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[11] Seek medical attention if irritation persists.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

Conclusion

This compound is more than a simple chemical reagent; it is a carefully designed molecular tool. Its structure, characterized by a symmetric arrangement of potent electron-withdrawing halogens on a benzoic acid framework, provides a unique combination of reactivity and physicochemical properties. A thorough understanding of its synthesis, analytical validation, and inherent properties is fundamental for its effective use by researchers and scientists in the development of next-generation pharmaceuticals and other advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. 2,4 Dichloro 5 Fluorobenzoic Acid Market Size, Report by 2034 [precedenceresearch.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 98191-30-1 [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. 4,5-Dichloro-2-fluorobenzoic acid | C7H3Cl2FO2 | CID 2774015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

3,5-Dichloro-4-fluorobenzoic acid solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 3,5-Dichloro-4-Fluorobenzoic Acid in Organic Solvents

Executive Summary

This compound is a halogenated aromatic carboxylic acid of significant interest in the pharmaceutical and agrochemical industries. Its utility as a key building block in the synthesis of complex molecules, including novel antibiotics, necessitates a thorough understanding of its physicochemical properties, particularly its solubility in organic solvents.[1][2] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the theoretical principles governing its solubility, its known qualitative solubility profile, and a robust, field-proven protocol for its precise quantitative determination. By grounding experimental methodology in thermodynamic principles, this document serves as a practical resource for process development, crystallization, and formulation activities.

Part 1: Physicochemical Profile of this compound

The solubility behavior of a compound is intrinsically linked to its molecular structure and physical properties. This compound (DCFBA) possesses a unique combination of functional groups that dictate its interactions with various solvents. The molecule features a rigid aromatic ring, electron-withdrawing halogen substituents (two chlorine, one fluorine), and a polar carboxylic acid group capable of acting as both a hydrogen bond donor and acceptor.

The presence of the carboxylic acid group suggests potential solubility in polar solvents, while the halogenated benzene ring provides a lipophilic character, suggesting affinity for non-polar environments.[3] The calculated XLogP3 of 2.8 indicates a moderate degree of lipophilicity.[4]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 98191-30-1 | [4][5] |

| Molecular Formula | C₇H₃Cl₂FO₂ | [4][6] |

| Molecular Weight | 208.997 g/mol | [4] |

| Appearance | Red-brown or off-white crystalline solid | [3][4] |

| Melting Point | 152 - 156 °C | [4] |

| XLogP3 | 2.8 | [4] |

| pKa | 3.63 ± 0.10 (Predicted) | [7] |

Part 2: Solubility Profile

Table 2: Qualitative Solubility of this compound

| Solvent | Solvent Type | Solubility | Source |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | [4] |

| Methanol | Polar Protic | Soluble | [4] |

| Glacial Acetic Acid | Polar Protic | Sparingly Soluble | [4] |

| Chloroform | Non-Polar | Very Slightly Soluble | [4] |

| Water | Polar Protic | Practically Insoluble | [4] |

This profile aligns with theoretical expectations. The high solubility in DMF, a polar aprotic solvent, can be attributed to strong dipole-dipole interactions. Its solubility in methanol is facilitated by hydrogen bonding with the carboxylic acid group.[8] The limited solubility in the less polar chloroform and its near-insolubility in water highlight the dominant role of the lipophilic, halogenated aromatic core in these solvent systems.[4][9]

Part 3: Theoretical Framework of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy change (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes: ΔG = ΔH - TΔS.[10] For a substance to dissolve, ΔG must be negative.

-

Enthalpy of Solution (ΔH) : This term represents the net energy change from breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds.

-

Lattice Energy (Endothermic) : Energy required to break the crystal lattice of solid DCFBA.

-

Solvation Energy (Exothermic) : Energy released upon the formation of new interactions between DCFBA and solvent molecules.

-

-

Entropy of Solution (ΔS) : This term typically favors dissolution, as the random mixing of solute and solvent increases the overall disorder of the system.

The guiding principle of "like dissolves like" is a practical summary of these thermodynamic considerations.[11][12] Polar solvents effectively solvate polar solutes through dipole-dipole and hydrogen bonding interactions, while non-polar solvents solvate non-polar solutes via van der Waals forces. For a multifunctional molecule like DCFBA, the balance of these interactions determines its solubility.

Caption: Key intermolecular forces between DCFBA and different solvent types.

Part 4: Standardized Protocol for Experimental Solubility Determination

To obtain reliable and reproducible quantitative solubility data, a rigorously controlled experimental protocol is essential. The isothermal equilibrium (or "shake-flask") method is a gold-standard technique for determining the solubility of a solid in a liquid.[11] The protocol described below is a self-validating system designed for accuracy.

Experimental Objective

To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment

-

This compound (purity >99%)

-

Solvent of interest (HPLC grade)

-

Scintillation vials or sealed flasks

-

Temperature-controlled orbital shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of DCFBA and dissolve it in the solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 0.1, 0.05, 0.01, 0.005 mg/mL).

-

Causality Check: A multi-point calibration curve is crucial for accurately quantifying the final sample concentration via HPLC, ensuring the measurement is within the linear range of the detector.

-

-

Equilibration:

-

Add an excess amount of solid DCFBA to a series of vials. "Excess" is critical; a persistent solid phase must be visible to ensure saturation is reached.

-

Add a precise volume of the solvent to each vial (e.g., 5 mL).

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours). The required time should be determined by preliminary experiments, ensuring the concentration in solution reaches a plateau.

-

Causality Check: Constant temperature is the most critical parameter. The solubility of solids is highly temperature-dependent.[11] Vigorous agitation ensures that the system reaches equilibrium faster by maximizing the solid-liquid surface area.

-

-

Phase Separation and Sampling:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to let the excess solid settle.

-

Carefully draw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

-

Causality Check: Filtration removes all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. The filtration must be performed quickly to prevent temperature changes that could cause precipitation or further dissolution.

-

-

Analysis and Quantification:

-

Accurately dilute the filtered, saturated solution with the solvent to bring its concentration into the range of the calibration curve. A large dilution factor is often necessary for highly soluble compounds.

-

Analyze the calibration standards and the diluted samples by HPLC-UV. A typical method for an aromatic acid would involve a C18 column with a mobile phase of acetonitrile and acidified water, with UV detection near 254 nm.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Use the regression equation from the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation:

-

Calculate the final solubility using the concentration obtained from the HPLC analysis, accounting for the dilution factor.

-

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

-

Caption: Standard workflow for the isothermal equilibrium solubility determination.

References

- 1. nbinno.com [nbinno.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 3,5-Dichloro-4-methylbenzoic acid | 39652-34-1 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.ws [chem.ws]

1H NMR and 13C NMR spectrum of 3,5-Dichloro-4-fluorobenzoic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Dichloro-4-fluorobenzoic Acid

Introduction: The Role of NMR in Modern Drug Development

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the pharmaceutical industry, underpinning critical stages from initial drug discovery to final quality control.[1] Its power lies in its ability to provide unambiguous structural elucidation of organic molecules, offering detailed insights into molecular conformation, binding interactions, and purity.[2][3] For researchers and drug development professionals, a thorough understanding of NMR spectra is paramount for verifying the identity and integrity of novel chemical entities, intermediates, and Active Pharmaceutical Ingredients (APIs).[4][5]

This guide provides an in-depth analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound, a halogenated aromatic carboxylic acid. Halogenated benzene rings are common motifs in pharmaceuticals, and understanding their spectral characteristics is crucial. While experimentally acquired spectra for this specific compound are not publicly available in common databases, this paper will present a detailed, predictive analysis grounded in established NMR principles and data from structurally analogous compounds. This predictive approach serves as a powerful tool for scientists to anticipate and interpret the spectra of novel compounds.

Molecular Structure and Symmetry Analysis

Before delving into the spectra, a structural analysis of this compound is essential.

Caption: Structure of this compound with atom numbering.

The molecule possesses a plane of symmetry along the C1-C4 axis. This symmetry has direct consequences for the NMR spectra:

-

¹H NMR: The two protons, H-2 and H-6, are chemically and magnetically equivalent. Therefore, only one proton signal is expected in the aromatic region. The carboxylic acid proton (-COOH) will produce a separate signal.

-

¹³C NMR: Due to symmetry, C-2 is equivalent to C-6, and C-3 is equivalent to C-5. The carbons C-1, C-4, and the carboxyl carbon (C-7) are unique. This results in an expectation of five distinct carbon signals.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to be relatively simple, defined by the chemical environment and spin-spin coupling interactions.

1. Aromatic Protons (H-2, H-6):

-

Chemical Shift (δ): The base chemical shift for benzene protons is ~7.3 ppm.[6] The substituents on the ring significantly influence this value. The carboxylic acid group is a moderate electron-withdrawing group, which deshields the ortho protons (H-2, H-6), shifting them downfield. The chlorine atoms at the meta positions also have a deshielding effect. The fluorine at the para position has a weaker effect on the ortho protons. Based on data for similar compounds like 3,5-dichloro-4-hydroxybenzoic acid (which shows a singlet at ~8.0 ppm in DMSO-d₆), a chemical shift in the range of 8.0 - 8.2 ppm is predicted.[7]

-

Multiplicity: The protons at C-2 and C-6 are three bonds away from the fluorine atom at C-4. This will result in spin-spin coupling (³JHF). Therefore, the signal for H-2/H-6 is expected to be a doublet .

-

Coupling Constant (J): The through-bond coupling between a proton and a fluorine atom in a meta relationship (³JHF) is typically in the range of 5-8 Hz.

2. Carboxylic Acid Proton (-COOH):

-

Chemical Shift (δ): The proton of a carboxylic acid is highly deshielded and its signal is typically found far downfield, often above 12 ppm. For benzoic acids in DMSO-d₆, this signal is commonly observed around 13 ppm .[8][9]

-

Multiplicity & Peak Shape: This proton is acidic and can undergo rapid chemical exchange with residual water in the solvent or with other acid molecules. This exchange often leads to signal broadening. Therefore, the -COOH proton is expected to appear as a broad singlet . This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, a standard technique for identifying exchangeable protons.

Predicted ¹H NMR Data Summary

| Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| ~ 8.1 ppm | Doublet (d) | ~ 6-8 Hz | H-2, H-6 |

| > 12 ppm | Broad Singlet (br s) | N/A | -COOH |

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide critical information on the carbon framework, with chemical shifts heavily influenced by the electronegative halogen substituents and the presence of C-F coupling.

-

C-7 (Carboxylic Acid): The carbonyl carbon of a carboxylic acid is significantly deshielded and appears far downfield. For substituted benzoic acids, this signal is typically found in the 165-170 ppm range.[9][10]

-

C-4 (Carbon bonded to Fluorine): This carbon is directly attached to the highly electronegative fluorine atom. This leads to a strong deshielding effect, placing its signal at a high chemical shift. Furthermore, this signal will be split into a doublet due to one-bond C-F coupling (¹JCF). This coupling is typically very large, in the range of 240-260 Hz .[11] The chemical shift is predicted to be in the 155-160 ppm range.

-

C-3, C-5 (Carbons bonded to Chlorine): These carbons are attached to chlorine, which is also electronegative. They will be deshielded, but less so than the fluorine-bearing carbon. This signal will be split by two-bond coupling to fluorine (²JCF), which is typically around 20-25 Hz, resulting in a doublet or a triplet if further coupling is resolved. A chemical shift in the range of 128-132 ppm is expected.

-

C-1 (Carboxylic-bearing Carbon): This is a quaternary carbon, and its signal is often of lower intensity. It is attached to the electron-withdrawing carboxyl group. This signal will be split by three-bond coupling to fluorine (³JCF), typically 3-8 Hz. Its chemical shift is predicted to be around 130-134 ppm .

-

C-2, C-6 (Proton-bearing Carbons): These carbons are adjacent to the C1-carboxyl group and C3/C5-chloro groups. They will also exhibit coupling to fluorine (²JCF), typically in the range of 20-25 Hz, resulting in a doublet. The predicted chemical shift is in the range of 130-133 ppm .

Predicted ¹³C NMR Data Summary

| Predicted Chemical Shift (δ) | Predicted Multiplicity (C-F Coupling) | Predicted Coupling Constant (JCF) | Assignment |

| ~ 166 ppm | Singlet or triplet (small ⁴JCF) | N/A | C-7 (COOH) |

| ~ 158 ppm | Doublet (d) | ~ 250 Hz | C-4 |

| ~ 132 ppm | Doublet (d) | ~ 5 Hz | C-1 |

| ~ 131 ppm | Doublet (d) | ~ 22 Hz | C-2, C-6 |

| ~ 130 ppm | Doublet (d) | ~ 22 Hz | C-3, C-5 |

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following workflow is recommended for the analysis of this compound.

1. Sample Preparation:

-

Justification of Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. It is highly polar and effectively dissolves carboxylic acids, preventing the formation of hydrogen-bonded dimers that can complicate spectra. Its residual proton signal (~2.50 ppm) and carbon signals (~39.5 ppm) are well-defined and do not overlap with the expected analyte signals.[7]

-

Procedure:

-

Weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Cap the NMR tube and vortex gently for 30-60 seconds until the sample is completely dissolved. A brief sonication may be used if necessary.

-

2. NMR Spectrometer Setup & Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[9]

-

Workflow:

-

Insert the sample into the spectrometer's magnet.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS signal.

-

Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (e.g., 8 or 16) should be acquired to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) will be required.

-

(Optional but Recommended) Acquire a DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) spectrum to confirm the assignment of quaternary carbons versus protonated carbons.

-

Caption: Standardized workflow for NMR analysis of small organic molecules.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to be distinct and readily interpretable. The ¹H spectrum is characterized by a single doublet in the aromatic region, a direct consequence of the molecule's symmetry and H-F coupling. The ¹³C spectrum is expected to show five signals, with their chemical shifts and multiplicities dictated by the strong electronic effects of the three halogen substituents and characteristic C-F coupling constants. This detailed predictive analysis, grounded in fundamental principles and comparative data, provides a robust framework for scientists in drug development to confirm the successful synthesis and purity of this and structurally related compounds, ensuring the integrity of chemical building blocks in the pharmaceutical pipeline.

References

- 1. rsc.org [rsc.org]

- 2. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 3. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]

- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 5. researchgate.net [researchgate.net]

- 6. 2-Fluorobenzoic acid(445-29-4) 1H NMR [m.chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. 4-Fluorobenzoic acid(456-22-4) 13C NMR spectrum [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

IR and mass spectrometry data for 3,5-Dichloro-4-fluorobenzoic acid

An In-depth Technical Guide to the Spectroscopic Analysis of 3,5-Dichloro-4-fluorobenzoic Acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal structural confirmation of molecular entities is paramount. This compound (C₇H₃Cl₂FO₂), a halogenated aromatic carboxylic acid, serves as a critical building block in the synthesis of numerous target molecules. Its utility demands a robust analytical framework for identity confirmation and quality control. The molecular weight of this solid compound is approximately 209 g/mol .[1]

This guide provides an in-depth analysis of the core spectroscopic data for this compound, focusing on Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Moving beyond a mere presentation of data, we will explore the causal relationships behind the observed spectral features and detail field-proven protocols for data acquisition. This document is designed for researchers, scientists, and drug development professionals who rely on precise analytical characterization for the advancement of their work.

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral "fingerprint."

Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR

The following protocol describes the use of a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, a common and efficient method for analyzing solid powder samples.

Rationale: The ATR method is chosen for its minimal sample preparation requirements and the high quality, reproducible spectra it generates. By bringing the sample into direct contact with a high-refractive-index crystal (typically diamond), the IR beam penetrates a few microns into the sample, making it ideal for strongly absorbing substances like carboxylic acids.

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Collection: With the ATR crystal clean, collect a background spectrum. This critical step measures the ambient environment and instrument response, which is then subtracted from the sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of dry this compound powder onto the ATR crystal.

-

Engage Pressure Anvil: Apply consistent pressure using the ATR's anvil to ensure firm and uniform contact between the sample and the crystal. This is crucial for a strong, well-defined signal.

-

Data Acquisition: Collect the sample spectrum. Typical parameters are:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

-

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

IR Analysis Workflow

Caption: Workflow for acquiring and analyzing an IR spectrum using ATR-FTIR.

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by features characteristic of an aromatic carboxylic acid. The key absorption bands are summarized below.

| Frequency Range (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3300-2500 | Broad, Strong | O-H (Carboxylic Acid) | Stretching |

| ~3100-3000 | Sharp, Medium | Aromatic C-H | Stretching |

| 1710-1680 | Strong, Sharp | C=O (Conjugated Carboxylic Acid Dimer) | Stretching |

| ~1600, ~1470, ~1420 | Medium-Weak | Aromatic C=C | Stretching |

| 1320-1210 | Strong | C-O (Coupled with O-H in-plane bend) | Stretching |

| ~1250-1000 | Strong | C-F | Stretching |

| 960-900 | Broad, Medium | O-H (Out-of-plane bend) | Bending |

| 800-600 | Strong | C-Cl | Stretching |

Discussion of Key Spectral Features:

-

O-H Stretching Region (3300-2500 cm⁻¹): The most prominent feature of a carboxylic acid is the extremely broad O-H stretching absorption.[2][3] This broadening is a direct consequence of strong intermolecular hydrogen bonding, which forms a dimeric structure. This broad band often overlaps with the sharper aromatic C-H stretching peaks, creating a "messy" appearance in this region.[2][4]

-

C=O Stretching Region (1710-1680 cm⁻¹): A strong, sharp peak in this region confirms the presence of a carbonyl group. For aromatic carboxylic acids, conjugation of the C=O double bond with the benzene ring slightly lowers the absorption frequency compared to saturated acids.[3][4][5] The dimeric, hydrogen-bonded state also contributes to this lower frequency, typically around 1710 cm⁻¹.[3][5]

-

Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of structural information.

-

A strong band between 1320-1210 cm⁻¹ is characteristic of the C-O stretching vibration, which is coupled with the in-plane O-H bending mode.[2][4]

-

The presence of halogen substituents gives rise to strong absorptions. The C-F stretch is typically found in the 1250-1000 cm⁻¹ range, while the C-Cl stretches appear at lower wavenumbers, generally between 800-600 cm⁻¹.

-

A diagnostically useful broad absorption around 900 cm⁻¹ is attributed to the out-of-plane O-H bend of the hydrogen-bonded dimer.[4]

-

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through the analysis of fragmentation patterns, invaluable structural information.

Experimental Protocol: Acquiring the Mass Spectrum via EI-MS

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This makes it highly effective for structural elucidation and library matching.

Rationale: A standard ionization energy of 70 eV is used because it provides sufficient energy to generate a rich fragmentation pattern that is characteristic of the molecule's structure. This standardization allows for the creation of vast spectral libraries and ensures high reproducibility between instruments.

Step-by-Step Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the vaporized sample with electrons accelerated to an energy of 70 eV. This ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•⁺).

-

Acceleration: Accelerate the newly formed ions through an electric field into the mass analyzer.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a quadrupole, time-of-flight (TOF), or magnetic sector analyzer.

-

Detection: Detect the ions, generating a signal proportional to their abundance.

-

Data Acquisition: Record the mass spectrum, plotting ion abundance versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum of this compound provides two primary pieces of information: the molecular weight from the molecular ion and structural details from its fragmentation.

Molecular Ion (M•⁺):

-

The molecular formula is C₇H₃Cl₂FO₂, with an exact mass of approximately 207.9494 Da.[6][7]

-

Isotopic Pattern: A key self-validating feature is the isotopic signature of the two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). The presence of two chlorine atoms will result in a characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments.

-

M•⁺: Contains two ³⁵Cl atoms.

-

(M+2)•⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

-

(M+4)•⁺: Contains two ³⁷Cl atoms.

-

The expected relative intensity ratio for this cluster is approximately 9:6:1 , providing definitive evidence for the presence of two chlorine atoms in the ion.

-

Primary Fragmentation Analysis:

The energetic EI process induces fragmentation of the molecular ion. The fragmentation of benzoic acids is well-understood and typically involves initial losses from the carboxylic acid group.[8]

| m/z (for ³⁵Cl) | Proposed Ion Structure | Neutral Loss |

| 208 (M•⁺) | [C₇H₃³⁵Cl₂FO₂]•⁺ | - |

| 191 | [C₇H₂³⁵Cl₂FO]⁺ | •OH |

| 163 | [C₆H₂³⁵Cl₂F]⁺ | •COOH |

| 128 | [C₆H₂³⁵ClF]⁺ | •Cl |

Proposed Fragmentation Pathway:

-

Loss of a Hydroxyl Radical (•OH): A common initial fragmentation for carboxylic acids is the loss of the hydroxyl radical, resulting in the formation of a stable acylium ion at m/z 191 (for the ³⁵Cl₂ species).

-

Loss of a Carboxyl Radical (•COOH): Cleavage of the bond between the aromatic ring and the carboxyl group results in the loss of a •COOH radical (45 Da).[9] This yields an ion at m/z 163 .

-

Loss of a Chlorine Radical (•Cl): The resulting dichlorofluorophenyl cation can subsequently lose a chlorine radical to form an ion at m/z 128 .

Fragmentation Pathway Diagram

Caption: Proposed EI fragmentation pathway for this compound.

Conclusion

The structural characterization of this compound is reliably achieved through the synergistic application of Infrared Spectroscopy and Mass Spectrometry. IR spectroscopy provides definitive confirmation of the aromatic carboxylic acid functionality, highlighted by the characteristic broad O-H stretch and the strong C=O absorption. Mass spectrometry confirms the molecular weight and elemental composition (specifically, the presence of two chlorine atoms via the isotopic pattern) and provides a logical fragmentation map that corroborates the proposed structure. Together, these techniques offer a robust, self-validating system for ensuring the identity and purity of this important chemical intermediate, underpinning the integrity of research and development in the chemical and pharmaceutical sciences.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 6. echemi.com [echemi.com]

- 7. 4,5-Dichloro-2-fluorobenzoic acid | C7H3Cl2FO2 | CID 2774015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

Acidity and pKa value of 3,5-Dichloro-4-fluorobenzoic acid

An In-Depth Technical Guide to the Acidity and pKa of 3,5-Dichloro-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structural complexity and the presence of multiple electron-withdrawing substituents make it a valuable intermediate and building block in the synthesis of pharmaceuticals and other functional materials.[1][2][3][4] A fundamental physicochemical parameter governing the behavior of this molecule in chemical and biological systems is its acidity, quantified by the pKa value. The pKa dictates the ionization state of the carboxylic acid group at a given pH, which in turn profoundly influences critical properties such as aqueous solubility, lipophilicity, membrane permeability, and receptor binding interactions. An accurate understanding and determination of its pKa are therefore indispensable for rational drug design and process development.

This guide provides a comprehensive analysis of the theoretical principles underpinning the acidity of this compound, details rigorous experimental protocols for its empirical determination, and presents the data in a clear, structured format.

Theoretical Framework: Understanding Substituent Effects on Acidity

The acidity of a substituted benzoic acid is a direct consequence of the electronic effects exerted by the substituents on the aromatic ring. These effects modulate the stability of the carboxylate anion (the conjugate base) formed upon deprotonation. The more stable the anion, the more the dissociation equilibrium favors the products, resulting in a stronger acid and a lower pKa value. The primary electronic phenomena at play are the inductive and resonance effects.

-

Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds of the molecule. All halogens are more electronegative than carbon and thus exert a potent electron-withdrawing inductive effect.[5][6] This effect pulls electron density away from the carboxylate group, delocalizing and stabilizing the negative charge of the anion. This stabilization increases the acidity of the parent acid.

-

Resonance Effect (+R): This effect involves the donation of electron density from the lone pairs of the halogen substituents into the pi (π) system of the benzene ring. This donation increases electron density on the ring, which would destabilize the negative charge of the carboxylate anion and thus decrease acidity.[7]

For halogens, the electron-withdrawing inductive effect (-I) is dominant over the electron-donating resonance effect (+R) in influencing the acidity of benzoic acids.[6][8] In the case of this compound, three powerful electron-withdrawing groups are present:

-

Two Chlorine Atoms (meta-positions): Located at the 3 and 5 positions, the chlorine atoms exert a strong -I effect, significantly withdrawing electron density and stabilizing the conjugate base.

-

One Fluorine Atom (para-position): Fluorine is the most electronegative element, and its -I effect is the strongest among the halogens. Positioned at the 4-position, it powerfully withdraws electron density from the ring. While it also has a +R effect, the cumulative inductive pull from three halogen atoms overwhelmingly favors the stabilization of the carboxylate anion.

Therefore, it is predicted that this compound will be a considerably stronger acid (i.e., have a lower pKa) than unsubstituted benzoic acid (pKa ≈ 4.2). Computational predictions place the pKa of this compound in the range of 3.40 ± 0.10, although experimental verification is essential for definitive characterization.[9]

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Diagram 2: Dissociation Equilibrium in Aqueous Solution

Caption: Acid dissociation equilibrium.

Quantitative Data Summary

The physicochemical properties of this compound are summarized below. The pKa value is critical and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂FO₂ | [1][10] |

| Molecular Weight | 209.00 g/mol | [1][10] |

| CAS Number | 98191-30-1 | [1][2] |

| Predicted pKa | 3.40 ± 0.10 | [9] |

| Experimental pKa | To be determined |

Experimental Protocols for pKa Determination

Accurate pKa determination requires robust, validated experimental methods. Potentiometric titration and UV-Vis spectrophotometry are the most common and reliable techniques.[11][12]

Protocol 1: pKa Determination by Potentiometric Titration

This method is considered a gold standard for its precision and direct measurement of the titration process.[11][13] It involves monitoring pH changes in a solution of the acid as a standardized basic titrant is added incrementally.

Diagram 3: Workflow for Potentiometric Titration

Caption: Workflow for pKa determination via potentiometric titration.

Methodology

-

Apparatus Setup:

-

Calibrated pH meter with a combination glass electrode.

-

Magnetic stirrer and stir bar.

-

Class A burette (10 or 25 mL) for precise titrant delivery.

-

Temperature-controlled reaction vessel.

-

-

Reagent Preparation:

-

Analyte Solution: Accurately weigh approximately 20-40 mg of this compound and dissolve it in a suitable solvent. Due to its potential low water solubility, a co-solvent system (e.g., 50:50 methanol:water) may be necessary.[14] The final concentration should be around 10⁻³ to 10⁻⁴ M.[13][15]

-

Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration.[13]

-

Titrant: Prepare a standardized, carbonate-free 0.1 M sodium hydroxide (NaOH) solution. Carbon dioxide from the air can dissolve to form carbonic acid, which will interfere with the titration curve.

-

-

Procedure:

-

Calibrate the pH meter using at least two, preferably three, standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01).[13]

-

Place a known volume (e.g., 50 mL) of the analyte solution in the reaction vessel. Purge the solution with nitrogen gas to remove dissolved CO₂.[13]

-

Immerse the pH electrode and begin stirring at a constant, moderate speed.

-

Add the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).

-

After each addition, allow the pH reading to stabilize (drift < 0.01 pH units per minute) before recording the pH and the total volume of titrant added.[13]

-

Continue the titration well past the equivalence point (the region of steepest pH change).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point, which is the inflection point of the sigmoid curve. This can be found visually or more accurately by calculating the first or second derivative of the curve.

-

The half-equivalence point is the volume of titrant that is exactly half of the volume at the equivalence point.

-

The pKa of the acid is equal to the pH of the solution at the half-equivalence point.

-

Protocol 2: pKa Determination by UV-Vis Spectrophotometry

This method is highly sensitive and requires only a small amount of sample. It is applicable if the protonated (acidic) and deprotonated (basic) forms of the molecule exhibit different UV-Vis absorption spectra.[11][16]

Methodology

-

Apparatus Setup:

-

A dual-beam UV-Vis spectrophotometer.

-

Calibrated pH meter.

-

Matched quartz cuvettes.

-

-

Preliminary Scans:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare two highly acidic and basic solutions. For the acidic form (HA), dilute the stock solution in 0.1 M HCl. For the basic form (A⁻), dilute the stock in 0.1 M NaOH.

-

Scan the absorbance of both solutions across a relevant UV range (e.g., 200-400 nm) to determine the wavelengths of maximum absorbance (λ_max) for each species and the isosbestic point(s). The ideal analytical wavelength is one where the difference in absorbance between the two forms is maximal.[16]

-

-

Procedure:

-

Prepare a series of buffer solutions with precisely known pH values, spanning the expected pKa of the analyte (e.g., from pH 2.0 to 5.0 in 0.2-0.5 pH unit increments).

-

Prepare a set of sample solutions by adding an identical, small aliquot of the stock solution to a fixed volume of each buffer solution. Ensure the final concentration of the analyte is constant across all samples.[16]

-

Measure the absorbance of each buffered solution at the predetermined analytical wavelength.

-

-

Data Analysis:

-

Plot the measured absorbance against the corresponding pH value. This will generate a sigmoidal curve.

-

The pKa corresponds to the pH at the inflection point of this curve.

-

Alternatively, the pKa can be calculated for each pH point using the following equation derived from the Henderson-Hasselbalch and Beer-Lambert laws: pKa = pH + log[(A - A_b) / (A_a - A)] where:

-

A is the absorbance of the sample at a given pH.

-

A_a is the absorbance of the fully acidic form.

-

A_b is the absorbance of the fully basic form.

-

-

The average of the calculated pKa values provides the final result.

-

Conclusion

This compound is a strong aromatic carboxylic acid due to the cumulative electron-withdrawing inductive effects of its three halogen substituents. This increased acidity, reflected in a low pKa value, is a critical parameter that governs its chemical reactivity and biological activity. While computational methods provide a useful estimate, the definitive pKa value must be determined through rigorous experimental techniques. The potentiometric titration and UV-Vis spectrophotometry protocols detailed in this guide represent self-validating, industry-standard methods for obtaining precise and reliable pKa data. Such data is fundamental for professionals in drug discovery and chemical development, enabling informed decisions in lead optimization, formulation design, and synthetic strategy.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 98191-30-1 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. brainly.in [brainly.in]

- 7. quora.com [quora.com]

- 8. thetestmag.com [thetestmag.com]

- 9. This compound | 98191-30-1 [amp.chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. researchgate.net [researchgate.net]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. asianpubs.org [asianpubs.org]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

Conformational analysis of substituted chlorofluorobenzoic acids

An In-Depth Technical Guide: Conformational Analysis of Substituted Chlorofluorobenzoic Acids: A Multi-Technique Approach for Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted chlorofluorobenzoic acids are pivotal scaffolds in medicinal chemistry, serving as precursors and core components for numerous agrochemical and pharmaceutical products, including widely used non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The three-dimensional arrangement, or conformation, of these molecules is not a trivial detail; it is a critical determinant of their biological activity.[3] The specific conformation a drug molecule adopts when interacting with its biological target—the bioactive conformation—governs its binding affinity, selectivity, and overall efficacy.[1][4] This guide provides a comprehensive framework for the conformational analysis of substituted chlorofluorobenzoic acids, integrating computational chemistry with key spectroscopic and crystallographic techniques. It is designed for researchers, scientists, and drug development professionals seeking to understand and predict the structural dynamics that underpin molecular function.

The Strategic Imperative of Conformational Analysis in Drug Design

A drug's journey from a synthesized compound to a therapeutic agent is governed by its molecular interactions. For substituted benzoic acids, the orientation of the carboxylic acid group relative to the phenyl ring and its substituents dictates the molecule's electrostatic potential, hydrogen bonding capability, and steric profile. These properties, in turn, control how the molecule fits into a target's binding pocket.[5]

The central challenge is that flexible molecules like these do not exist in a single, rigid state but as an ensemble of interconverting conformers, each with a specific potential energy.[4] The bioactive conformation may not even be the lowest energy conformation in solution.[4] Therefore, a thorough conformational analysis aims to:

-

Identify all energetically accessible conformers.

-

Determine their relative stabilities and the energy barriers to their interconversion.

-

Understand how the molecular environment (gas phase, solvent, solid state) influences the conformational equilibrium.

-

Correlate specific conformations with observed biological activity.

This guide will dissect the three pillars of modern conformational analysis: computational prediction, spectroscopic characterization in solution, and crystallographic validation in the solid state.

The Computational Foundation: Mapping the Potential Energy Surface

The initial exploration of a molecule's conformational landscape is most efficiently performed using computational methods, primarily Density Functional Theory (DFT).[6][7][8] This approach allows us to model the molecule in vacuo (in the gas phase) and predict the geometry and relative energy of its conformers before committing to costly and time-consuming synthesis and experimentation.[9][10][11]

Causality Behind the Method: Why DFT?

For molecules like chlorofluorobenzoic acids, which contain electron-rich halogen atoms and a delocalized π-system, electron correlation effects are significant. DFT methods, particularly hybrid functionals like B3LYP, provide a robust balance between computational cost and accuracy for calculating these effects.[6][12] The choice of basis set is equally critical. A Pople-style basis set like 6-311++G(d,p) is frequently employed because it includes:

-

Diffuse functions (++) : Essential for accurately describing the behavior of lone-pair electrons on oxygen and halogen atoms and for modeling non-covalent interactions like hydrogen bonds.

-

Polarization functions (d,p) : Allow for anisotropy in the electron distribution, which is necessary to correctly model the geometry of atoms in a molecule.[13]

Key Conformational Isomers

The conformational flexibility of substituted benzoic acids primarily arises from rotation around two single bonds:

-

The C(ring)–C(carboxyl) bond (Dihedral: C2-C1-C=O).

-

The C–O bond within the carboxylic acid group (Dihedral: O=C-O-H).

Rotation around the C-O bond gives rise to two primary forms of the carboxylic acid group: a highly stable cis conformer (O=C-O-H ≈ 0°) and a higher-energy trans arrangement (O=C-O-H ≈ 180°).[12] For ortho-substituted benzoic acids, rotation around the C-C bond can lead to multiple distinct low-energy cis and trans conformers, depending on the interaction between the carboxylic group and the ortho substituents.[12][14][15]

For example, in 2-fluorobenzoic acid, four distinct conformers are identified: two stable cis forms (cis-I and cis-II) and two higher-energy trans forms (trans-I and trans-II).[12][15] The trans-II form is notably stabilized by an intramolecular O-H···F hydrogen bond.[15]

Experimental Protocol: DFT-Based Conformational Search

-

Molecule Construction : Build the 3D structure of the desired chlorofluorobenzoic acid using molecular modeling software (e.g., GaussView, Avogadro).

-

Potential Energy Surface (PES) Scan : Perform a relaxed PES scan by systematically rotating the two key dihedral angles (C-C-C=O and O=C-O-H) in discrete steps (e.g., 10-15°). This is done at a lower level of theory (e.g., B3LYP/6-31G(d)) to efficiently map the landscape.

-

Identify Minima : Identify all energy minima (stable conformers) from the PES scan.

-

Geometry Optimization : Perform a full geometry optimization on each identified minimum using a higher level of theory (e.g., B3LYP/6-311++G(d,p)). This refines the structure to the nearest stationary point on the potential energy surface.

-

Frequency Calculation : Conduct a frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide zero-point vibrational energies (ZPVE) for more accurate relative energy comparisons.

-

Energy Analysis : Compare the ZPVE-corrected total energies of all optimized conformers to determine their relative stabilities.

Data Presentation: Calculated Conformational Data